molecular formula C25H16BrN5O2 B14973610 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14973610
M. Wt: 498.3 g/mol
InChI Key: KCGROWQIYPZSOP-UHFFFAOYSA-N
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Description

5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the bromination of the phenyl group, and the construction of the pyrazolo[1,5-a]pyrazinone core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound is produced at a high purity and in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Naphthalen-1-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
  • Phenyl boronic acid containing BODIPY dyes

Uniqueness

5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H16BrN5O2

Molecular Weight

498.3 g/mol

IUPAC Name

5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C25H16BrN5O2/c26-18-8-3-7-17(13-18)24-27-23(33-29-24)15-30-11-12-31-22(25(30)32)14-21(28-31)20-10-4-6-16-5-1-2-9-19(16)20/h1-14H,15H2

InChI Key

KCGROWQIYPZSOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN(C(=O)C4=C3)CC5=NC(=NO5)C6=CC(=CC=C6)Br

Origin of Product

United States

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